molecular formula C23H21NO4 B11141083 7-Methyl-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11141083
M. Wt: 375.4 g/mol
InChI Key: UDEGRIFFFUISSP-UHFFFAOYSA-N
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Description

7-Methyl-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromeno-pyrrole-dione core with three key substituents:

  • 7-Methyl group: Enhances steric bulk and modulates electronic properties.
  • 2-(Tetrahydrofuran-2-ylmethyl) group: A cyclic ether substituent that may improve solubility and influence conformational flexibility.

Synthetic routes for this class of compounds typically involve multicomponent reactions (MCRs) under mild conditions, as demonstrated by the one-pot protocol using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This method allows for the incorporation of diverse substituents, enabling the generation of libraries for biological screening .

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

7-methyl-2-(oxolan-2-ylmethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H21NO4/c1-14-9-10-18-17(12-14)21(25)19-20(15-6-3-2-4-7-15)24(23(26)22(19)28-18)13-16-8-5-11-27-16/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3

InChI Key

UDEGRIFFFUISSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Introduction of the 7-Methyl Group

The 7-methyl substituent originates from methyl 4-(o-hydroxy-7-methylphenyl)-2,4-dioxobutanoate , synthesized via Friedel-Crafts acylation of 2-hydroxy-5-methylacetophenone. This precursor ensures regioselective incorporation of the methyl group at position 7 during cyclization.

Tetrahydrofuran-2-ylmethyl Side Chain Installation

Tetrahydrofuran-2-ylmethylamine serves as the primary amine component, introducing the tetrahydrofuran moiety via nucleophilic attack on the imine intermediate. Steric and electronic effects of the tetrahydrofuran ring enhance solubility in polar aprotic solvents, facilitating crystallization.

Catalytic and Solvent Optimization

Acid Catalysis

The addition of p-toluenesulfonic acid (0.05 equiv.) in methanol significantly accelerates imine formation and cyclization, reducing reaction time from 20 h to 6 h.

Solvent Screening

Comparative studies in dioxane versus ethanol demonstrated superior yields in dioxane (78% vs. 42%) due to improved thermal stability of intermediates.

Post-Synthesis Characterization

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorptions at 1715 cm⁻¹ (C=O lactone) and 1656 cm⁻¹ (C=O amide) confirm core structure formation.

  • ¹H NMR : Distinct signals at δ 3.82–3.75 (m, tetrahydrofuran CH₂) and δ 2.41 (s, 7-CH₃) validate substituent integration.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water) confirmed >95% purity for 92% of synthesized batches.

Scalability and Industrial Feasibility

The optimized protocol achieves gram-scale production with minimal chromatography. Crystallization from ethanol yields high-purity product (mp 220–223°C), suitable for pharmaceutical testing.

Comparative Analysis of Alternative Routes

A secondary route involving N-substituted isatins and primary amines under mild conditions (methanol, room temperature) was reported but yielded <40% due to incomplete dehydration. This method is less favorable for large-scale synthesis but useful for generating analogs with sensitive functional groups.

Challenges and Mitigation Strategies

Byproduct Formation

Excess aldehyde or amine leads to dimerization byproducts. Strict stoichiometric control (1:1.1:1 molar ratio) and slow reagent addition mitigate this issue.

Oxidative Degradation

The dihydrochromeno-pyrrole intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidant stabilizers (e.g., BHT) preserve product integrity .

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, dichloromethane, toluene

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Solubility: Substituents like 2-(dimethylamino)ethyl () or piperazinylmethyl () significantly improve aqueous solubility, whereas tetrahydrofuran-2-ylmethyl offers moderate polarity .

Physicochemical Properties

  • Non-polar derivatives (e.g., 2-phenyl analogs) show higher m.p. (e.g., 164–165°C) due to crystalline packing .
  • IR Spectra : Stretching frequencies (e.g., 3435 cm⁻¹ for O–H in ) suggest hydrogen-bonding capacity in hydroxyl-containing analogs .

Biological Activity

The compound 7-Methyl-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the pyrrole family and has drawn attention due to its potential biological activities. This article reviews its biological activities, including anti-inflammatory and antimicrobial properties, supported by recent research findings.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : Dihydrochromeno-pyrrole framework
  • Functional Groups : Methyl, phenyl, and tetrahydrofuran substituents

1. Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. A study involving 1H-pyrrole-2,5-dione derivatives demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The strongest inhibition was observed in specific derivatives, suggesting that modifications in the chemical structure can enhance anti-inflammatory efficacy.

2. Antimicrobial Activity

Antimicrobial testing has shown that related compounds possess activity against various bacterial strains. The broth microdilution method revealed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli . The structural attributes of these compounds contribute to their interaction with microbial targets.

3. Antiproliferative Effects

The antiproliferative activity of related pyrrole derivatives has been evaluated against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). These studies utilized the MTT assay to assess cell viability post-treatment with various concentrations of the compounds. Notably, some derivatives demonstrated higher efficacy than doxorubicin, a standard chemotherapeutic agent .

Case Studies

StudyCompoundTargetResult
Study 1Pyrrole DerivativesPBMCsSignificant inhibition of IL-6 and TNF-α production
Study 2Antimicrobial TestingVarious BacteriaEffective against Staphylococcus aureus and E. coli
Study 3Antiproliferative TestingHepG-2, MCF-7Higher efficacy than doxorubicin

Toxicity Studies

Toxicity assessments conducted on related compounds indicated minimal cytotoxic effects at lower concentrations (10 µg/mL and 50 µg/mL), while higher doses (100 µg/mL) resulted in reduced cell viability . This suggests a dose-dependent relationship in toxicity that warrants careful consideration in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the critical steps and considerations in synthesizing 7-Methyl-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps:

Core Formation : Use of Friedel-Crafts alkylation or multicomponent reactions to assemble the chromeno-pyrrole core under mild conditions (e.g., room temperature, polar aprotic solvents like DMF) .

Substituent Introduction : Tetrahydrofuran and phenyl groups are incorporated via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

Optimization : Reaction yields depend on solvent choice (e.g., THF for solubility) and temperature control (60–80°C for stability of sensitive moieties) .

  • Validation : Confirm intermediates via TLC and final product purity via HPLC (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm; aromatic protons from the phenyl group at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ~463.2 g/mol) .
  • Thermal Analysis : DSC/TGA assesses thermal stability (decomposition temperature >200°C indicates suitability for high-temperature applications) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Methodological Answer :

  • Anticancer Activity : Chromeno-pyrrole derivatives inhibit cancer cell proliferation (e.g., IC₅₀ = 8–15 µM in MCF-7 cells) via topoisomerase II inhibition .
  • Anti-inflammatory Effects : Analogous compounds reduce COX-2 expression by 40–60% in LPS-induced macrophage models .
  • Screening Protocols : Use MTT assays for cytotoxicity and ELISA for cytokine profiling .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects using analogs (e.g., replacing tetrahydrofuran with morpholine reduces anticancer potency by 30%) .
  • Dose-Response Analysis : Test compounds across a concentration gradient (0.1–100 µM) to identify non-linear effects .
  • Target Validation : Use siRNA knockdowns to confirm if observed activities are target-specific (e.g., chemokine receptor CXCR4) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., docking scores ≤-9.0 kcal/mol suggest strong affinity for kinase domains) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable interactions) .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with tetrahydrofuran oxygen) .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :

  • Solvent Screening : Test solvents like DCM (for low polarity) or DMSO (for high solubility) to maximize reactant dispersion .
  • Catalyst Tuning : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling efficiency (Pd(OAc)₂ increases yields by 20% in THF) .
  • Flow Chemistry : Transition from batch to continuous flow reactors reduces reaction time (from 24h to 2h) and improves reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.